molecular formula C13H14O5 B7824299 methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate CAS No. 371249-81-9

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate

Cat. No.: B7824299
CAS No.: 371249-81-9
M. Wt: 250.25 g/mol
InChI Key: SSKMYNVYASJQOV-UHFFFAOYSA-N
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Description

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate is an organic compound with a complex structure It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to an oxopropanoic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(3-methoxycarbonylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The phenyl ring and methoxycarbonyl group contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxycarbonylphenyl)-3-oxopropanoic Acid Methyl Ester
  • 3-(3-methoxycarbonylphenyl)-3-oxopropanoic Acid Propyl Ester
  • 3-(3-methoxycarbonylphenyl)-3-oxopropanoic Acid Butyl Ester

Uniqueness

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester exhibits different solubility, reactivity, and stability profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-(3-ethoxy-3-oxopropanoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-18-12(15)8-11(14)9-5-4-6-10(7-9)13(16)17-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKMYNVYASJQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240053
Record name Ethyl 3-(methoxycarbonyl)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371249-81-9
Record name Ethyl 3-(methoxycarbonyl)-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371249-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(methoxycarbonyl)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801240053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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